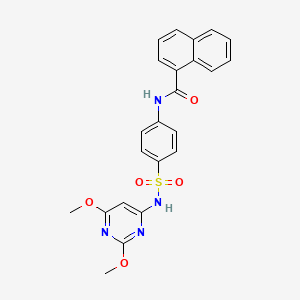

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is a synthetic compound known for its potential anti-inflammatory properties. It is a derivative of sulfadimethoxine, a sulfonamide antibiotic. This compound has been studied for its ability to inhibit oxidative bursts in phagocytes and reduce inflammation in various models .

作用机制

Target of Action

The primary target of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is the phagocytes in the immune system . These cells play a crucial role in the body’s defense mechanism against foreign substances and pathogens .

Mode of Action

This compound: interacts with its targets by inhibiting the oxidative burst from whole blood phagocytes and isolated polymorphonuclear cells . This interaction results in a reduction of inflammation and oxidative stress .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation and oxidative stress . It downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 .

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .

Action Environment

Environmental factors that influence the action, efficacy, and stability of This compound are currently unknown and require further investigation.

生化分析

Biochemical Properties

It has been shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells

Cellular Effects

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide has shown to inhibit nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy . The compound did not show toxicity towards normal fibroblast cells

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

In animal models, this compound has shown non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice

化学反应分析

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups.

Reduction: Reduction reactions can modify the sulfonamide group or other functional groups present in the molecule.

Substitution: The aromatic rings in the compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of sulfonamides and their derivatives.

相似化合物的比较

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is unique compared to other sulfonamide derivatives due to its specific functional groups and their arrangement. Similar compounds include:

Sulfadimethoxine: The parent compound from which this compound is derived.

Sulfamethoxazole: Another sulfonamide antibiotic with similar anti-inflammatory properties.

Sulfadiazine: A sulfonamide used in the treatment of bacterial infections and also studied for its anti-inflammatory effects.

These compounds share a common sulfonamide group but differ in their specific functional groups and overall structure, which can influence their reactivity and biological activity .

生物活性

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C22H19N5O7S, with a molecular weight of approximately 453.54 g/mol. The compound features a naphthamide structure linked to a sulfamoyl group, which is known for its antibacterial properties.

Antibacterial Activity

Research indicates that compounds containing sulfamoyl groups often exhibit significant antibacterial properties. For instance, sulfamoyl derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In vitro studies have demonstrated that this compound exhibits potent activity against these pathogens, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicated that while the compound showed some cytotoxic effects, it was generally non-cytotoxic at lower concentrations .

A detailed study on the anticancer activity revealed that the compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating neurodegenerative diseases and certain gastrointestinal disorders respectively .

| Enzyme | Inhibition Activity | Reference |

|---|---|---|

| Acetylcholinesterase | Moderate (IC50 = 12 µM) | |

| Urease | Strong (IC50 = 3 µM) |

Case Study 1: Antimicrobial Efficacy

In a comparative study of various sulfamoyl derivatives, this compound was found to be one of the most effective against multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations. The study reported a significant reduction in cell viability at concentrations above 10 µM, suggesting that further exploration into its mechanism of action could yield valuable insights for cancer therapy .

属性

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5S/c1-31-21-14-20(25-23(26-21)32-2)27-33(29,30)17-12-10-16(11-13-17)24-22(28)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H,24,28)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGLUZVPKJQYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。